An In-Depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid
An In-Depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyrimidinyl)benzoic acid, with the CAS Number 400892-62-8 , is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, presents a versatile scaffold for the synthesis of novel bioactive compounds. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a key site for molecular interactions and further chemical modifications. This guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and potential biological relevance of 2-(2-Pyrimidinyl)benzoic acid.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 400892-62-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3][4] |
| Appearance | Solid, Light yellow to brown | MedchemExpress.com |
| Purity | ≥95% | [1] |
| Storage | Room temperature, inert atmosphere | [1][4] |
| Predicted Boiling Point | 283.4 ± 32.0 °C (for methyl ester) | [5] |
| Predicted pKa | 3.70 ± 0.36 (for 5-methyl derivative) |
Synthesis
A plausible and efficient method for the synthesis of 2-(2-Pyrimidinyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] A likely synthetic route would involve the coupling of a 2-halopyrimidine with a 2-carboxyphenylboronic acid derivative.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of 2-(2-Pyrimidinyl)benzoic acid via a Suzuki-Miyaura coupling reaction.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2-(2-Pyrimidinyl)benzoic acid.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 2-(2-Pyrimidinyl)benzoic acid based on established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[6]
Materials:
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2-Chloropyrimidine
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2-Carboxyphenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
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Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
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Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethylformamide (DMF))
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 equivalent), 2-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
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Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of dioxane and water) to the flask.
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Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
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Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While specific biological studies on 2-(2-Pyrimidinyl)benzoic acid are limited in publicly available literature, its structural components suggest potential areas of biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Benzoic acid derivatives have also been explored for various therapeutic applications.
A relevant area of investigation is the role of pyrimidine-containing molecules in cellular metabolism. Intermediates in the pyrimidine metabolism pathway have been shown to regulate lifespan in the model organism Caenorhabditis elegans. This regulation occurs through the modulation of specific signaling pathways involving nuclear receptors and transcription factors.
Hypothetical Involvement in Pyrimidine Metabolism Signaling
The following diagram illustrates a known signaling pathway influenced by pyrimidine intermediates. While the direct interaction of 2-(2-Pyrimidinyl)benzoic acid with this pathway has not been demonstrated, it serves as a representative example of how a molecule with a pyrimidine core could potentially influence cellular signaling.
Caption: A diagram of a signaling pathway regulated by pyrimidine metabolism intermediates, illustrating a hypothetical point of influence for 2-(2-Pyrimidinyl)benzoic acid.
Conclusion
2-(2-Pyrimidinyl)benzoic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through well-established methods like the Suzuki-Miyaura coupling. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive pyrimidine and benzoic acid derivatives suggests that it could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological targets and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester | 1534385-65-3 [chemicalbook.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester CAS#: 1534385-65-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
